molecular formula C5H11BO2 B13464913 Pent-1-en-2-ylboronic acid

Pent-1-en-2-ylboronic acid

Cat. No.: B13464913
M. Wt: 113.95 g/mol
InChI Key: ZQUCDTTXFIGSRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of pent-1-en-2-yne with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the borylation of pent-1-en-2-yl halides using diboron reagents under palladium catalysis .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yields and efficiency. These methods typically involve the use of organolithium or Grignard reagents to introduce the boronic acid functionality .

Chemical Reactions Analysis

Types of Reactions: Pent-1-en-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pent-1-en-2-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: Pent-1-en-2-ylboronic acid is unique due to its pentenyl chain, which provides distinct reactivity compared to other boronic acids. For example, phenylboronic acid is more commonly used in aromatic substitutions, while vinylboronic acid is preferred for reactions involving alkenes . The pentenyl group in this compound offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

pent-1-en-2-ylboronic acid

InChI

InChI=1S/C5H11BO2/c1-3-4-5(2)6(7)8/h7-8H,2-4H2,1H3

InChI Key

ZQUCDTTXFIGSRS-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)CCC)(O)O

Origin of Product

United States

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